molecular formula C14H13NO2 B13695643 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid

2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid

Cat. No.: B13695643
M. Wt: 227.26 g/mol
InChI Key: PDJQEKGSQCUPHG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a cyclopropyl group and a carboxylic acid moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts. Another method is the Pfitzinger reaction, which involves the condensation of isatin with enaminones under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular pathways, leading to its antimicrobial and anticancer effects. The quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-methylquinoline-4-carboxylic Acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-cyclopropyl-5-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-8-3-2-4-11-13(8)10(14(16)17)7-12(15-11)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17)

InChI Key

PDJQEKGSQCUPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C3CC3

Origin of Product

United States

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